2,4-Dimethylheptane
Overview
Description
Synthesis Analysis
The synthesis of 2,4-dimethylheptane and related compounds involves various chemical reactions and methodologies. For example, synthesis strategies might include the alkylation of precursors, such as in the case of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid from dimethyl meso-2,5-dibromohexanedioate, illustrating the complexity and multi-step nature of organic synthesis involving heptane derivatives (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Molecular Structure Analysis
The molecular structure of 2,4-dimethylheptane and its homologues has been explored through spectroscopic methods. Conformational analysis of dimethylheptanes, such as 4,4-dimethylheptane, reveals the existence of multiple conformers, shedding light on the flexibility and spatial arrangement of carbon chains in alkane molecules (Crowder, 1986).
Chemical Reactions and Properties
The chemical reactions and properties of 2,4-dimethylheptane include its behavior in combustion and its reaction pathways. For instance, the combustion chemistry of related compounds like 2,5-dimethylhexane has been extensively studied, providing insights into the oxidation mechanisms and reactivity of branched alkanes in different conditions (Sarathy et al., 2014).
Scientific Research Applications
Conformational Analysis
- Research on similar compounds like 4,4-Dimethylheptane and 3,3-Dimethylheptane indicates the importance of conformational analysis in understanding the structure and behavior of hydrocarbons like 2,4-Dimethylheptane. These studies involve the use of spectroscopic techniques to determine the existence of multiple conformers of these compounds (Crowder, 1986), (Crowder, 1988).
Oxidation Chemistry
- The oxidation of branched alkanes like 2,6-Dimethylheptane, which shares structural similarities with 2,4-Dimethylheptane, has been studied for its relevance in fuel chemistry. This research combines experimental and computational methods to understand the low-temperature oxidation processes, crucial for developing efficient and cleaner combustion systems (He et al., 2020).
Molecular Structure and Vibrational Analysis
- Investigations on the molecular structure and vibrational characteristics of dimethylheptanes, including 2,4-Dimethylheptane, provide insights into their physical properties and potential applications. These studies often use infrared spectroscopy and normal coordinate calculations for detailed analysis (Crowder & Lynch, 1985).
Tautomerism Studies
- Studies on compounds like 3,5-Dimethylheptane-2,4,6-trione, a derivative of dimethylheptanes, explore the concept of tautomerism. This is relevant in understanding chemical reactivity and stability, which can be applied to various fields including pharmaceuticals and material science (Sagara, Kobayashi, & Ueno, 1972).
Kinetic Modeling and Experimental Study
- Kinetic modeling in conjunction with experimental studies, like those conducted on similar molecules such as 2,6-dimethylheptane, can provide valuable insights into the reaction dynamics and thermodynamic properties of 2,4-Dimethylheptane. These studies are crucial for applications in chemical engineering and combustion processes (Cabani & Ceccanti, 1966).
Chemical Kinetics and Combustion Studies
- Research into the combustion chemistry of similar compounds, like 2,5-Dimethylhexane, informs on the combustion behavior of 2,4-Dimethylheptane. These studies are fundamental in optimizing fuel formulations for engines and understanding the environmental impact of combustion products (Sarathy et al., 2014).
Environmental Impact and Toxicology
- Although specific studies on 2,4-Dimethylheptane's environmental impact are limited, related research on compounds like 2,4-D provides a context for understanding its potential environmental and toxicological effects. This is crucial for assessing the safety and regulatory compliance of chemicals (Bus & Hammond, 2007).
properties
IUPAC Name |
2,4-dimethylheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-5-6-9(4)7-8(2)3/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKVIBNBLXQNIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862873 | |
Record name | 2,4-Dimethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [ChemSampCo MSDS] | |
Record name | 2,4-Dimethylheptane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14544 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,4-Dimethylheptane | |
CAS RN |
2213-23-2 | |
Record name | (±)-2,4-Dimethylheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2213-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptane, 2,4-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10862873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptane, 2,4-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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